5-Bromopyridin-3-ylfluoranesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromopyridin-3-ylfluoranesulfonate typically involves the use of fluorosulfate functionality, which has distinct reactivity compared to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates . The synthesis can be carried out using various building blocks, including amines, aldehydes, carboxylic acids, and isocyanides .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of palladium-catalyzed, ligand-free Suzuki reactions in water has been reported as an efficient method for producing this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridin-3-ylfluoranesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfate group can be replaced by other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: The compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines and carboxylic acids, which can react with the fluorosulfate group.
Major Products:
Polysubstituted Pyridines: Formed through chemoselective synthesis from heteroaryl fluorosulfates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromopyridin-3-ylfluoranesulfonate involves its reactivity in cross-coupling reactions. The fluorosulfate functionality provides distinct reactivity, allowing for selective Suzuki-Miyaura couplings . The compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. This reactivity is facilitated by palladium catalysts, which play a crucial role in the reaction mechanism .
Comparison with Similar Compounds
- 2-Bromopyridin-3-ylfluoranesulfonate
- Pyridin-3-ylfluoranesulfonate
- 4-Cyanophenyl Sulfofluoridate
Uniqueness: 5-Bromopyridin-3-ylfluoranesulfonate is unique due to its distinct reactivity in Suzuki-Miyaura cross-coupling reactions. The fluorosulfate functionality provides a strong potential for selective couplings, making it a valuable building block in organic synthesis .
Biological Activity
5-Bromopyridin-3-ylfluoranesulfonate is a chemical compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly as an antibacterial and anticancer agent. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for a comprehensive understanding.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom on the pyridine ring and a fluorinated sulfonate group. Its structural formula can be represented as follows:
This structure contributes to its biological activity by influencing its interactions with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds containing fluorine, such as this compound, exhibit enhanced antibacterial properties. The introduction of fluorine is believed to improve the binding affinity of these compounds to bacterial targets, thereby increasing their efficacy.
- Case Study : A study evaluated various derivatives of pyridine, including those with fluorine substitutions, for antibacterial activity against multiple strains of bacteria. The results indicated that compounds with fluorinated groups showed significantly improved minimum inhibitory concentrations (MIC) compared to their non-fluorinated counterparts .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.25 | Staphylococcus aureus |
Control (Non-fluorinated) | 1.0 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may interfere with nucleic acid synthesis by mimicking nucleotide structures, leading to misincorporation during DNA replication. This results in cytotoxic effects on rapidly dividing cancer cells .
- Case Study : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromine and fluorine substituents can lead to variations in potency and selectivity.
Modification | Biological Activity Change |
---|---|
Removal of Bromine | Decreased antibacterial activity |
Increased Fluorination | Enhanced anticancer activity |
Properties
Molecular Formula |
C5H3BrFNO3S |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
3-bromo-5-fluorosulfonyloxypyridine |
InChI |
InChI=1S/C5H3BrFNO3S/c6-4-1-5(3-8-2-4)11-12(7,9)10/h1-3H |
InChI Key |
IHWCTZMNZKFQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)OS(=O)(=O)F |
Origin of Product |
United States |
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